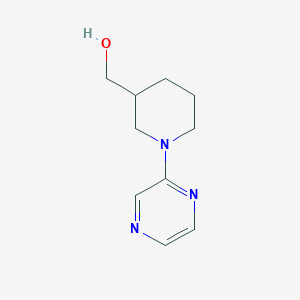(1-(Pyrazin-2-yl)piperidin-3-yl)methanol
CAS No.: 939986-03-5
Cat. No.: VC3254167
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 939986-03-5 |
|---|---|
| Molecular Formula | C10H15N3O |
| Molecular Weight | 193.25 g/mol |
| IUPAC Name | (1-pyrazin-2-ylpiperidin-3-yl)methanol |
| Standard InChI | InChI=1S/C10H15N3O/c14-8-9-2-1-5-13(7-9)10-6-11-3-4-12-10/h3-4,6,9,14H,1-2,5,7-8H2 |
| Standard InChI Key | NNAGKHZEZRAOFN-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NC=CN=C2)CO |
| Canonical SMILES | C1CC(CN(C1)C2=NC=CN=C2)CO |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
(1-(Pyrazin-2-yl)piperidin-3-yl)methanol is a nitrogen-containing heterocyclic compound with the CAS registry number 939986-03-5. The compound is also known by synonyms including 3-Piperidinemethanol, 1-(2-pyrazinyl)- and 1-(2-Pyrazinyl)-3-piperidinemethanol . This compound represents an important class of heterocyclic molecules that combine pyrazine and piperidine structural elements, which are common pharmacophores in medicinal chemistry.
Structural Properties
| Property | Value |
|---|---|
| Chemical Name | (1-(Pyrazin-2-yl)piperidin-3-yl)methanol |
| CAS Number | 939986-03-5 |
| Molecular Formula | C₁₀H₁₅N₃O |
| Molecular Weight | 193.25 g/mol |
| Physical State | Solid (presumed based on similar structures) |
| Purity (Commercial) | Minimum 95% |
Structural Relationships and Analogues
Related Compounds
Several structural analogues of (1-(Pyrazin-2-yl)piperidin-3-yl)methanol exist, with variations in substituents and linking groups. One such analogue is [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol (CAS: 1261235-03-3), which contains an additional methyl group at the 3-position of the pyrazine ring. This compound has a molecular formula of C₁₁H₁₇N₃O and a molecular weight of 207.27 g/mol, slightly higher than our target compound due to the additional methyl group.
Structural Variations
Another related compound is (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanol hydrochloride (CAS: 1203041-41-1), which features an ethyl linker between the pyrazine and piperidine groups, along with hydrochloride salt formation . This variation has a molecular formula of C₁₂H₂₀ClN₃O and a molecular weight of 257.76 g/mol . These structural modifications can significantly alter the physicochemical properties and potential biological activities of the compounds.
Chemical Identifiers
For research and database purposes, these compounds can be identified through various chemical notation systems. For instance, the related compound (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanol hydrochloride has the following identifiers:
-
InChI: InChI=1S/C12H19N3O.ClH/c1-10(12-7-13-4-5-14-12)15-6-2-3-11(8-15)9-16;/h4-5,7,10-11,16H,2-3,6,8-9H2,1H3;1H
These identifiers provide standardized ways to represent and search for the compounds in chemical databases and literature.
Synthesis and Preparation Methods
Purification Methods
Purification of (1-(Pyrazin-2-yl)piperidin-3-yl)methanol and related compounds typically involves silica gel column chromatography. For example, similar compounds have been purified using solvent systems such as methanol/petroleum ether/EtOAc mixtures . Recrystallization techniques may also be employed for final purification, potentially using solvent systems like dichloromethane/methanol .
Structure-Activity Relationships
Key Structural Features
The effectiveness of compounds similar to (1-(Pyrazin-2-yl)piperidin-3-yl)methanol in biological applications often depends on specific structural features. For instance, some studies on related compounds have suggested that an amino group attached to the pyrazine ring can be critical for potency in enzyme inhibition . This provides insights into how structural modifications of (1-(Pyrazin-2-yl)piperidin-3-yl)methanol might affect its biological activity.
Functional Group Significance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume